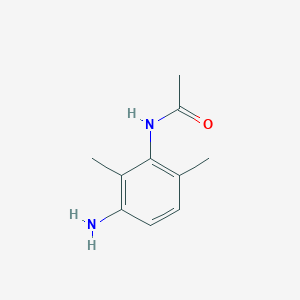

N-(3-氨基-2,6-二甲基苯基)乙酰胺

描述

N-(3-amino-2,6-dimethylphenyl)acetamide, also known as N-(3-amino-2,6-dimethylphenyl)acetamide, is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-amino-2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

毒理学见解和环境影响

- Kennedy (2001)提供了关于乙酰胺、甲酰胺及其单甲基和二甲基衍生物生物效应的全面更新。该综述突出了这些化合物在毒理学中的重要性,包括N-(3-氨基-2,6-二甲基苯基)乙酰胺,通过讨论它们的商业重要性和暴露的生物学后果。该研究强调了需要了解这些化学品在生物反应中的定性和定量变化的必要性,暗示了它们安全有效使用的意义(Kennedy, 2001)。

药理学应用

- Iqbal, Ali和Shahzadi (2015)回顾了有机锡配合物的抗结核活性,包括从N-(3-氨基-2,6-二甲基苯基)乙酰胺衍生的配合物。该综述表明这些配合物展现出有前途的抗结核特性,受到配体环境的性质和化合物结构的影响。这表明N-(3-氨基-2,6-二甲基苯基)乙酰胺衍生物在对抗结核病方面具有潜在的治疗应用(Iqbal et al., 2015)。

化学和合成有机化学

- Kondo和Murakami (2001)讨论了基于N-Ar轴的合成有机化学的发展,包括与N-(3-氨基-2,6-二甲基苯基)乙酰胺相关的化合物。他们的研究侧重于创造化学选择性N-酰化试剂和手性配体的探索,表明该化合物在推动合成方法学的发展和有机化学应用中的重要性(Kondo & Murakami, 2001)。

作用机制

Target of Action

N-(3-amino-2,6-dimethylphenyl)acetamide is an active metabolite of lidocaine . Lidocaine is a local anesthetic and antiarrhythmic agent, and it primarily targets voltage-gated sodium channels in the heart and nervous system . These channels play a crucial role in the initiation and conduction of action potentials .

Mode of Action

As a lidocaine metabolite, N-(3-amino-2,6-dimethylphenyl)acetamide likely shares a similar mode of action. Lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action . This results in a decrease in membrane permeability to sodium ions, which leads to an increase in the threshold for electrical excitation in the neuron .

Biochemical Pathways

As a lidocaine metabolite, it may impact pathways involved in pain sensation and cardiac rhythm . Lidocaine blocks sodium channels, preventing the generation and conduction of nerve impulses. This can affect multiple biochemical pathways, including those involved in sensation transduction and cardiac muscle contraction .

Pharmacokinetics

Lidocaine is usually well-absorbed following parenteral administration, and it is known to cross the blood-brain and placental barriers . It is metabolized rapidly by the liver, and excreted via the kidneys .

Result of Action

As a lidocaine metabolite, it may contribute to the overall anesthetic and antiarrhythmic effects of lidocaine . This can result in a loss of sensation in the local area where it is applied, or a stabilization of irregular heart rhythms .

Action Environment

The action of N-(3-amino-2,6-dimethylphenyl)acetamide, like all drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and individual patient factors such as age, weight, and health status . For example, the presence of acidic conditions can reduce the efficacy of amide local anesthetics like lidocaine .

属性

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXZREDVMSYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357228 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-94-1 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)